Flunoxaprofen vs. Naproxen: Equivalent Clinical Efficacy in Rheumatoid Arthritis
In a direct head-to-head crossover clinical study, flunoxaprofen (400 mg/day) demonstrated essentially equivalent therapeutic efficacy to naproxen (500 mg/day) in controlling painful and functional symptoms of rheumatoid arthritis (RA) [1]. Both treatments resulted in significant relief of spontaneous diurnal and nocturnal pain, pain on motion, morning stiffness, and significant improvement in grip strength and Ritchie's index. Neither drug modified biochemical parameters of inflammation (ESR, CRP) [1].
| Evidence Dimension | Therapeutic Efficacy in Rheumatoid Arthritis |
|---|---|
| Target Compound Data | Significant relief of all measured pain and functional parameters |
| Comparator Or Baseline | Naproxen (500 mg/day) achieved significant relief of the same parameters |
| Quantified Difference | Essentially equivalent therapeutical effects; no significant difference observed |
| Conditions | Cross-over study in 20 female outpatients with active RA; 30-day treatment periods with 7-day washout |
Why This Matters
This direct clinical evidence confirms flunoxaprofen's efficacy matches a widely used NSAID, supporting its use as a valid research tool for RA models.
- [1] Fioravanti, A., Giordano, N., Megale, F., Jovane, D., Franci, A., & Marcolongo, R. (1989). [Efficacy and tolerability of flunoxaprofen in the treatment of rheumatoid arthritis. A cross-over clinical study using naproxen]. La Clinica Terapeutica, 131(2), 83-91. PMID: 2533024. View Source
